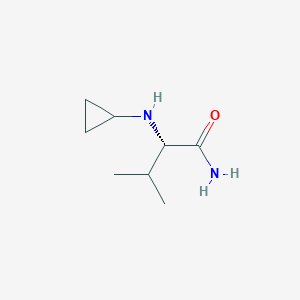
N-CyclopropylL-Z-Valinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-CyclopropylL-Z-Valinamide is a chemical compound with the IUPAC name benzyl 1-[(cyclopropylamino)carbonyl]-2-methylpropylcarbamate. It has a molecular formula of C16H22N2O3 and a molecular weight of 290.36 g/mol . This compound is known for its unique structure, which includes a cyclopropyl group attached to a valinamide moiety.
Métodos De Preparación
The synthesis of N-CyclopropylL-Z-Valinamide typically involves the reaction of cyclopropylamine with a protected valine derivative. One common synthetic route includes the use of benzyl chloroformate to protect the amino group of valine, followed by the reaction with cyclopropylamine to form the desired product . The reaction conditions often involve the use of organic solvents such as dichloromethane and the presence of a base like triethylamine to facilitate the reaction.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
N-CyclopropylL-Z-Valinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N-CyclopropylL-Z-Valinamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Industry: This compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-CyclopropylL-Z-Valinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group in its structure is known to enhance its binding affinity to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and the target molecule .
Comparación Con Compuestos Similares
N-CyclopropylL-Z-Valinamide can be compared with other similar compounds, such as:
N-CyclopropylL-Valinamide: Similar in structure but lacks the benzyl group, which may affect its binding affinity and biological activity.
N-CyclopropylL-Alaninamide: Contains an alanine moiety instead of valine, leading to differences in its chemical and biological properties.
N-CyclopropylL-Leucinamide: Features a leucine moiety, which may result in different interactions with molecular targets.
The uniqueness of this compound lies in its specific structure, which combines a cyclopropyl group with a valinamide moiety, providing distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H16N2O |
|---|---|
Peso molecular |
156.23 g/mol |
Nombre IUPAC |
(2S)-2-(cyclopropylamino)-3-methylbutanamide |
InChI |
InChI=1S/C8H16N2O/c1-5(2)7(8(9)11)10-6-3-4-6/h5-7,10H,3-4H2,1-2H3,(H2,9,11)/t7-/m0/s1 |
Clave InChI |
LWQDDXRAFJWWQI-ZETCQYMHSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N)NC1CC1 |
SMILES canónico |
CC(C)C(C(=O)N)NC1CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-1'-phenylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13096078.png)
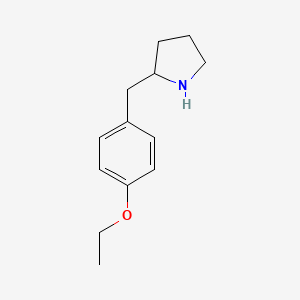
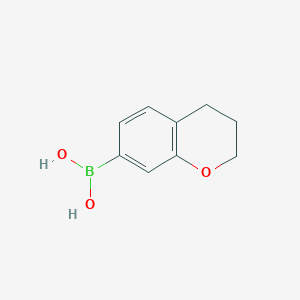
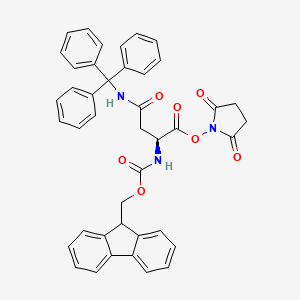
![5-chloro-1-cyclobutyl-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B13096096.png)

![[1,2,4]Triazolo[1,5-a]pyrimidin-5-ylmethanamine](/img/structure/B13096123.png)
![5-Chloro-2-{[4-(1,2,3-thiadiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B13096128.png)

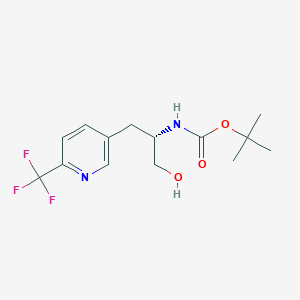
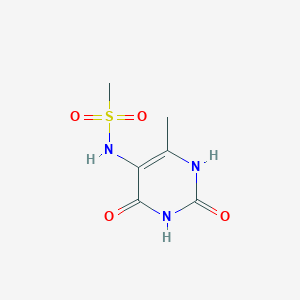
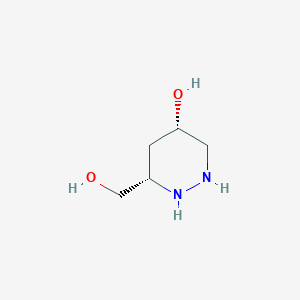
![6-(1-Benzylpiperidin-2-yl)-1-(tetrahydro-2H-pyran-4-yl)-5,6-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4(3aH)-one](/img/structure/B13096167.png)

